2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Synthesis of the quinazolinone core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the two moieties: The final step involves the coupling of the benzo[1,3]dioxole and quinazolinone moieties through a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as tubulin, which plays a crucial role in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[1,3]dioxole moiety and have shown anticancer activity.
2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: Another compound with a benzo[1,3]dioxole moiety, studied for its structural properties.
Uniqueness
2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide is unique due to its specific combination of the benzo[1,3]dioxole and quinazolinone moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C21H22N4O4/c1-3-24(4-2)21-22-16-8-6-5-7-15(16)20(27)25(21)23-19(26)12-14-9-10-17-18(11-14)29-13-28-17/h5-11H,3-4,12-13H2,1-2H3,(H,23,26) |
InChI Key |
LGNZKDCQZDOQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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